molecular formula C10H8FNO2S B3156774 Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate CAS No. 835912-83-9

Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate

Cat. No.: B3156774
CAS No.: 835912-83-9
M. Wt: 225.24 g/mol
InChI Key: DWVFEGXDEUEYHF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and an amino group in the structure of this compound enhances its reactivity and potential for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58% to 96% . The reaction conditions are optimized to ensure high efficiency and yield.

Industrial Production Methods

Industrial production of methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and optimized reaction conditions allows for efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing phosphorylation and subsequent signaling pathways. This inhibition can lead to the disruption of cellular processes such as actin polymerization, which is essential for cell movement and metastasis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which enhances its reactivity and potential for various applications. The fluorine atom can influence the compound’s electronic properties, making it more suitable for specific biological and chemical applications compared to its non-fluorinated counterparts.

Properties

IUPAC Name

methyl 3-amino-5-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVFEGXDEUEYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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